2-amino-N-benzyl-4-methyl-N-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-benzyl-4-methyl-N-propylpentanamide is a chemical compound with the molecular formula C16H26N2O and a molecular weight of 262.39 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an amine group, a benzyl group, and a pentanamide backbone.
Preparation Methods
The synthesis of 2-amino-N-benzyl-4-methyl-N-propylpentanamide involves several steps. One common method includes the reaction of 4-methylpentanoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-amino-N-benzyl-4-methyl-N-propylpentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Scientific Research Applications
2-amino-N-benzyl-4-methyl-N-propylpentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-4-methyl-N-propylpentanamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-amino-N-benzyl-4-methyl-N-propylpentanamide can be compared with other similar compounds such as:
2-amino-N-(4-methylbenzyl)benzamide: This compound has a similar structure but with a benzamide backbone instead of a pentanamide.
2-amino-N-benzyl-4-methylpentanamide: This compound lacks the propyl group, making it less bulky and potentially altering its reactivity and biological activity.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H26N2O |
---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
2-amino-N-benzyl-4-methyl-N-propylpentanamide |
InChI |
InChI=1S/C16H26N2O/c1-4-10-18(12-14-8-6-5-7-9-14)16(19)15(17)11-13(2)3/h5-9,13,15H,4,10-12,17H2,1-3H3 |
InChI Key |
UWQABJANGZJCCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.